molecular formula C12H13ClN2O3 B4819313 N-allyl-N'-(3-chloro-4-methoxyphenyl)ethanediamide

N-allyl-N'-(3-chloro-4-methoxyphenyl)ethanediamide

Cat. No. B4819313
M. Wt: 268.69 g/mol
InChI Key: HXTPSUQKSGREIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-allyl-N'-(3-chloro-4-methoxyphenyl)ethanediamide and related compounds involves complex organic reactions. For instance, a study detailed the preparation of structurally similar compounds through reactions involving different nitrogen-containing binucleophilic agents. Reactions with hydrazine monohydrate and phenylhydrazine led to various derivatives, highlighting the versatility in synthetic routes for such compounds (Kosolapova et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds related to N-allyl-N'-(3-chloro-4-methoxyphenyl)ethanediamide has been analyzed through X-ray crystallography. For example, studies have revealed disordered allyl groups in certain compounds, indicating a dynamic aspect of their crystal structures (Aygün et al., 1997). Additionally, detailed structural analysis through DFT calculations has been employed to understand the intermolecular interactions within these molecules (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of N-allyl-N'-(3-chloro-4-methoxyphenyl)ethanediamide analogs includes various transformations. For instance, the Claisen rearrangement of allyl aryl ethers, a reaction relevant to the synthesis of similar compounds, has been studied for its efficiency and selectivity (Yadav & Lande, 2005). Electrophilic alkylation followed by nucleophilic allylation demonstrates the diverse chemical behavior of these molecules (Sato et al., 1987).

Physical Properties Analysis

The physical properties of N-allyl-N'-(3-chloro-4-methoxyphenyl)ethanediamide and similar compounds are crucial for their application and handling. Crystallographic studies offer insights into the solid-state structures and potential polymorphism, which can affect the compound's physical behavior and stability (Zhang et al., 2007).

Chemical Properties Analysis

Analyzing the chemical properties of such compounds involves understanding their reactivity, stability, and interaction with various reagents. The transformation of allylic alcohols to methyl ethers using specific catalysts demonstrates the chemical versatility and potential functionalization strategies for these molecules (Sakamaki et al., 1995).

properties

IUPAC Name

N'-(3-chloro-4-methoxyphenyl)-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3/c1-3-6-14-11(16)12(17)15-8-4-5-10(18-2)9(13)7-8/h3-5,7H,1,6H2,2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTPSUQKSGREIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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